N4-(cyclopropylmethyl)pyrimidine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of N-substituted pyrido[4,3-d]pyrimidines, which are structurally related to N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, involves a straightforward process that can be completed in six steps starting from commercially available malononitrile dimer . This method allows for the large-scale production of compounds that can self-assemble into rosettes and nanotubes due to their hydrogen bonding capabilities. Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves multiple steps, including condensation reactions and chlorination, to obtain the final compound with antiproliferative activity .
Molecular Structure Analysis
The molecular structures of N-substituted pyrimidines exhibit significant conformational similarities, which are crucial for their self-assembly and interaction properties. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations that facilitate C–H⋯N, C–H⋯π, and π⋯π interactions, leading to various crystal packing structures . The molecular structure and crystal packing of these compounds are influenced by the relative positions of the pyridine and imine groups, which affect their ability to participate in intermolecular interactions.
Chemical Reactions Analysis
The N-substituted pyrimidines are capable of forming hydrogen-bonded sheets or three-dimensional frameworks depending on their substitution patterns and the presence of stoichiometric water in their crystalline forms . These hydrogen bonding interactions are critical for the self-assembly of the molecules into larger structures, such as the rosette nanotubes mentioned in the synthesis of N-substituted pyrido[4,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted pyrimidines are influenced by their molecular structures and the types of intermolecular interactions they can form. For instance, the presence of stoichiometric water in the crystal structures of some N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines affects their hydrogen bonding patterns and, consequently, their physical properties . Additionally, the antiproliferative activities of these compounds against various cancer cell lines, as demonstrated by N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, highlight their potential as therapeutic agents .
Scientific Research Applications
Molecular Structure and Crystal Packing
N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, as part of the pyrimidine-2,4-diamine family, exhibits interesting structural properties. In one study, the pyrimidine-2,4-diamine molecule was found to be nearly planar, facilitating specific molecular interactions and crystal packing patterns, such as N—H⋯N and N—H⋯O hydrogen bonds, and weak C—H⋯π interactions (Draguta et al., 2013).
Biological Activity and Potential Applications
Research indicates that derivatives of pyrimidine-2,4-diamine, including N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, have various biological activities. For instance, some derivatives have been reported to exhibit significant larvicidal activity against mosquito larvae, suggesting potential applications in pest control (Gorle et al., 2016). Furthermore, N2, N4-disubstituted pyrimidine-2,4-diamines, a related class, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), crucial in cell cycle transition and gene transcription, highlighting potential therapeutic applications in cancer treatment (Jing et al., 2018).
Research in Antimicrobial Agents
Another area of research interest is the development of antimicrobial agents. Certain N4-phenyl pyrimidine-4,5-diamine derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains, suggesting potential use in the development of new antimicrobial drugs (Rao et al., 2020).
Antibacterial Applications
Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, related to pyrimidine-2,4-diamines, has shown promising antibacterial activities. These compounds have been found effective in inhibiting the growth of bacteria such as E. coli and S. aureus, both in vitro and in vivo. This suggests potential applications in addressing antibiotic resistance (Fan et al., 2020).
properties
IUPAC Name |
4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMESEQKVSVWXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(cyclopropylmethyl)pyrimidine-2,4-diamine |
Synthesis routes and methods
Procedure details
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